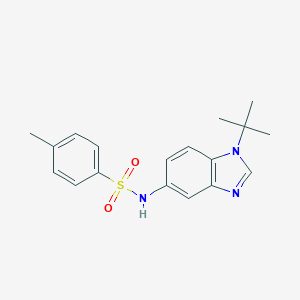
N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring substituted with a tert-butyl group at the 1-position and a methyl-benzenesulfonamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-Butyl-1H-benzoimidazol-5-yl)acetamide
- N-(1-tert-Butyl-1H-benzoimidazol-5-yl)benzamide
- N-(1-tert-Butyl-1H-benzoimidazol-5-yl)-N-(4-chlorobenzylidene)amine
Uniqueness
N-(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the 4-methyl-benzenesulfonamide group, which can confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-8-15(9-6-13)24(22,23)20-14-7-10-17-16(11-14)19-12-21(17)18(2,3)4/h5-12,20H,1-4H3 |
InChI Key |
QRPOOLQLYZEDAA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=N3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















